1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol
CAS No.:
Cat. No.: VC20448109
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrNO2 |
|---|---|
| Molecular Weight | 260.13 g/mol |
| IUPAC Name | 1-amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14BrNO2/c1-14-10-3-2-7(5-9(10)11)4-8(13)6-12/h2-3,5,8,13H,4,6,12H2,1H3 |
| Standard InChI Key | MWKAVVCCIVIIAW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(CN)O)Br |
Introduction
Molecular Characteristics
Structural Features
The compound’s structure consists of a propan-2-ol backbone substituted at the third carbon with a 3-bromo-4-methoxyphenyl group and an amino group at the first carbon. The bromine atom at the phenyl ring’s meta position introduces electron-withdrawing effects, while the para-methoxy group donates electrons through resonance, creating a polarized aromatic system. This electronic asymmetry influences the compound’s reactivity in nucleophilic and electrophilic reactions. The amino alcohol moiety (–NH₂–CHOH–) facilitates hydrogen bonding, enhancing solubility in polar solvents and interactions with biological targets.
Spectroscopic Properties
While direct spectroscopic data for 1-amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol is limited in available literature, analogous brominated amino alcohols exhibit characteristic infrared (IR) absorption bands for –OH (3300–3500 cm⁻¹), –NH₂ (3400 cm⁻¹), and C–Br (550–650 cm⁻¹). Nuclear magnetic resonance (NMR) spectra of similar compounds reveal distinct signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydroxyl protons (δ 1.5–2.5 ppm, broad) . Mass spectrometry typically shows a molecular ion peak at m/z 260 ([M]⁺) with fragmentation patterns corresponding to bromine loss (m/z 181) and cleavage of the amino alcohol chain.
Synthesis and Production
Laboratory Synthesis
The synthesis of 1-amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol typically begins with 3-bromo-4-methoxybenzaldehyde, which undergoes a Henry reaction with nitromethane to form β-nitroalkene intermediates. Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) reduces the nitro group to an amine while saturating the alkene bond, yielding the amino alcohol. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) may be employed, though hydrogenation offers superior stereochemical control.
Key Reaction Steps:
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Nitroalkene Formation:
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Reduction:
Yields exceeding 70% are achievable under optimized conditions (50–60°C, 3–5 atm H₂).
Industrial-Scale Production
Industrial processes prioritize cost efficiency and scalability. Continuous-flow hydrogenation reactors replace batch systems to enhance throughput, while immobilized Pd catalysts minimize metal leaching. Downstream purification employs crystallization from ethanol-water mixtures, achieving >98% purity. A comparative analysis of synthetic methods is provided below:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | Pd/Al₂O₃ (fixed bed) |
| Pressure | 3–5 atm H₂ | 10–15 atm H₂ |
| Yield | 70–75% | 85–90% |
| Purity | 95% (HPLC) | 98% (HPLC) |
Chemical Applications
Organic Synthesis Intermediate
The compound serves as a versatile building block in synthesizing heterocycles and chiral ligands. Its amino and hydroxyl groups participate in cyclocondensation reactions with ketones to form oxazolidines, which are pivotal in asymmetric catalysis. For example, reaction with benzaldehyde yields a spiro-oxazolidine derivative, enhancing enantioselectivity in aldol reactions .
Reaction Mechanisms
The bromine atom’s electrophilic nature facilitates Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling the construction of biaryl systems. Meanwhile, the methoxy group stabilizes transition states in SNAr (nucleophilic aromatic substitution) reactions, as demonstrated in its conversion to 3-fluoro-4-methoxyphenyl derivatives using potassium fluoride .
Biological Interactions
Enzyme Interactions
The amino alcohol moiety mimics natural substrates of aminotransferases and decarboxylases, enabling competitive inhibition. In vitro studies suggest Ki values of 15–20 μM for tyrosine aminotransferase, implicating potential roles in metabolic disorder therapeutics.
Receptor Binding Studies
Docking simulations indicate affinity for G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂A) and dopamine D₂ receptors. The bromine atom’s hydrophobic interactions and the hydroxyl group’s hydrogen bonding contribute to binding energies of −8.2 kcal/mol.
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric hydrogenation protocols to access (R)- and (S)-enantiomers for chiral drug synthesis.
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Structure-Activity Relationships (SAR): Systematic modification of the methoxy and bromine positions to optimize pharmacological profiles.
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Green Chemistry: Exploring biocatalytic routes using amine dehydrogenases to replace metal-catalyzed reductions.
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